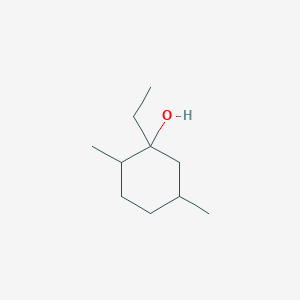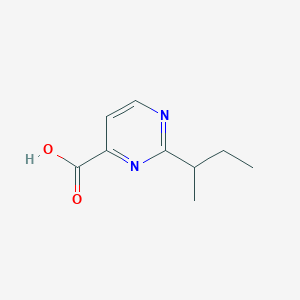
2-(sec-Butyl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(sec-Butyl)pyrimidine-4-carboxylic acid: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a sec-butyl group at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids, making them significant in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(sec-Butyl)pyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of amidines and ketones in the presence of a copper catalyst and 4-HO-TEMPO, leading to the formation of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Methods such as the Suzuki–Miyaura coupling, which involves the use of organoboron reagents, are widely applied due to their mild and functional group-tolerant conditions .
化学反应分析
Types of Reactions: 2-(sec-Butyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Pyrimidine alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-(sec-Butyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Biology: Studied for its potential role in modulating biological pathways and interactions with nucleic acids.
作用机制
The mechanism of action of 2-(sec-Butyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their conformation and function. Additionally, the sec-butyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
2-(sec-Butyl)pyrimidine-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
2-(tert-Butyl)pyrimidine-4-carboxylic acid: Similar structure but with a tert-butyl group instead of a sec-butyl group.
2-(sec-Butyl)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-(sec-Butyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the sec-butyl group at the 2-position and the carboxylic acid group at the 4-position provides distinct steric and electronic properties, making it a valuable compound for various applications .
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-butan-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-3-6(2)8-10-5-4-7(11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
InChI 键 |
LGNFIHRWOJXFMF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=NC=CC(=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


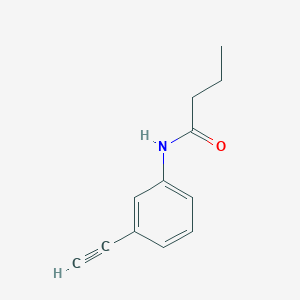
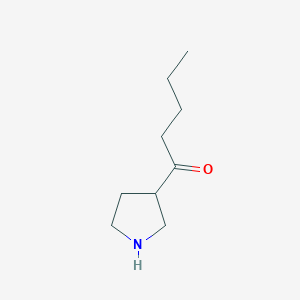
![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)
![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)
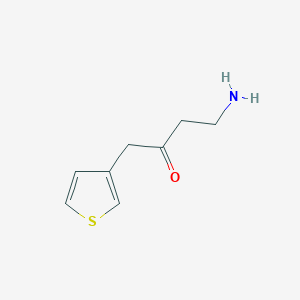
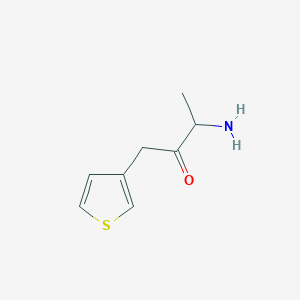
![({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)
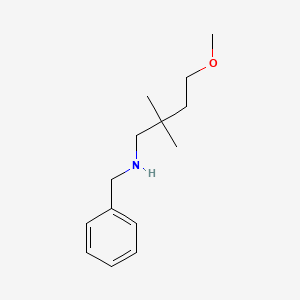
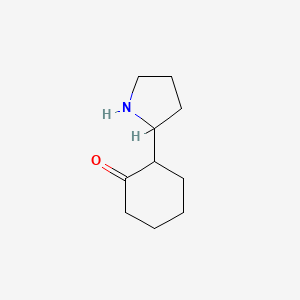



![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
